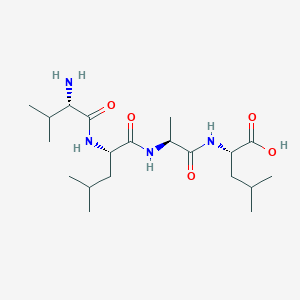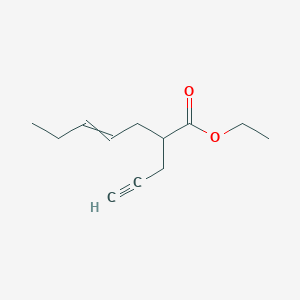
3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide typically involves the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. One common method involves the reaction of 3-methylbenzonitrile with sodium azide in the presence of a suitable catalyst . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
5-Phenyltetrazole: Similar in structure but lacks the methyl group on the benzene ring.
1-Phenyl-1H-tetrazole: Similar tetrazole ring but with different substitution patterns on the benzene ring.
Uniqueness: 3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity . The specific substitution pattern can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties .
Propiedades
Número CAS |
651769-91-4 |
|---|---|
Fórmula molecular |
C15H13N5O |
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c1-10-9-11(7-8-13(10)14-17-19-20-18-14)15(21)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
Clave InChI |
FOYNECCTSNXZPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
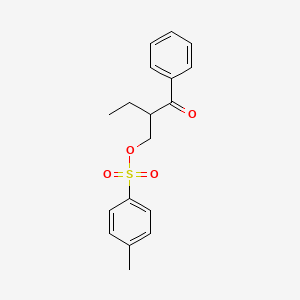
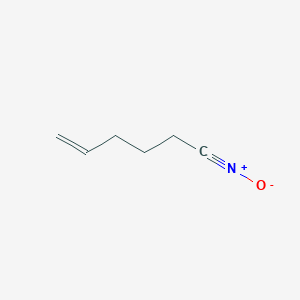
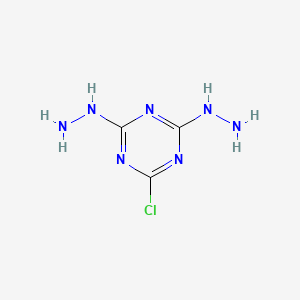
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)


![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
